2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one
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Overview
Description
2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one is an organic compound with the molecular formula C11H11F3O. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with isobutylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)propiophenone
- 1-(2-(trifluoromethyl)phenyl)propan-1-one
- 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
Uniqueness
2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and interactions with biological targets, making it a valuable compound in research .
Properties
Molecular Formula |
C11H11F3O |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3O/c1-7(2)10(15)8-5-3-4-6-9(8)11(12,13)14/h3-7H,1-2H3 |
InChI Key |
FWOHZDJXBIUNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.